molecular formula C38H37F3O8S B14087674 7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

Cat. No.: B14087674
M. Wt: 710.8 g/mol
InChI Key: IXJCHVMUTFCRBH-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the benzopyran core through cyclization reactions.
  • Introduction of the carboxylic acid group via carboxylation reactions.
  • Attachment of the nonadienyl side chain through coupling reactions.
  • Functionalization of the phenoxy and hydroxy groups using selective protection and deprotection strategies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Implementation of continuous flow chemistry for scalable production.
  • Purification techniques such as chromatography and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:

  • Oxidation of hydroxy groups may yield ketones or aldehydes.
  • Reduction of carbonyl groups may yield primary or secondary alcohols.
  • Substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- would depend on its specific application. For example:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins.

    Pathways Involved: It may modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-1-Benzopyran-2-carboxylic acid,7-[[(1S,2E,4Z)-9-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-[®-hydroxy[3-(trifluoromethyl)phenyl]methyl]-2,4-nonadienyl]thio]-4-oxo- may include:

  • Other benzopyran derivatives with different substituents.
  • Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique properties and activities compared to similar compounds.

Properties

Molecular Formula

C38H37F3O8S

Molecular Weight

710.8 g/mol

IUPAC Name

7-[10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3,(H,46,47)

InChI Key

IXJCHVMUTFCRBH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC=CC=CC(C(C2=CC(=CC=C2)C(F)(F)F)O)SC3=CC4=C(C=C3)C(=O)C=C(O4)C(=O)O

Origin of Product

United States

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